molecular formula C26H26FNO B12739281 3,6-Dihydro-alpha-(1,1'-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol CAS No. 156732-76-2

3,6-Dihydro-alpha-(1,1'-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol

Cat. No.: B12739281
CAS No.: 156732-76-2
M. Wt: 387.5 g/mol
InChI Key: QDUZNIBXRPROII-UHFFFAOYSA-N
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Description

3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol typically involves multi-step organic reactions. Common starting materials might include biphenyl derivatives and fluorobenzene, which undergo various reactions such as Friedel-Crafts acylation, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the biphenyl moiety.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridine: A simpler pyridine derivative with similar structural features.

    4-Fluorobiphenyl: Shares the biphenyl and fluorophenyl moieties.

    1-(4-Fluorophenyl)-2-(1,1’-biphenyl)-1-ethanol: Another compound with related structural elements.

Uniqueness

What sets 3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol apart is its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.

Properties

CAS No.

156732-76-2

Molecular Formula

C26H26FNO

Molecular Weight

387.5 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C26H26FNO/c27-25-12-10-22(11-13-25)23-14-17-28(18-15-23)19-16-26(29)24-8-6-21(7-9-24)20-4-2-1-3-5-20/h1-14,26,29H,15-19H2

InChI Key

QDUZNIBXRPROII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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